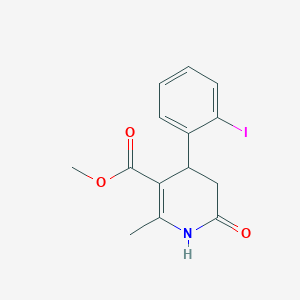![molecular formula C18H22N2O4 B5120409 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)
8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone, also known as MMQO, is a synthetic compound that has been studied for its potential applications in scientific research. MMQO belongs to the class of quinolinone derivatives and has been shown to possess various biochemical and physiological effects.
Mecanismo De Acción
8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been shown to act as a potent inhibitor of the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. The SERCA pump is responsible for maintaining the calcium homeostasis in the endoplasmic reticulum (ER) of cells. By inhibiting the SERCA pump, 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone causes an increase in the cytosolic calcium concentration, which triggers the activation of different signaling pathways. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone also induces ER stress, which activates the unfolded protein response (UPR) and triggers different cellular processes.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in different cancer cell lines by activating the ER stress response. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has also been shown to induce autophagy in different cell lines by inhibiting the mTOR signaling pathway. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been shown to inhibit the proliferation of different cancer cell lines by inducing cell cycle arrest. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has also been shown to possess anti-inflammatory effects by inhibiting the activation of NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective inhibitor of the SERCA pump, which makes it useful in studying the role of calcium signaling in different cellular processes. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is also a useful tool for studying the role of ER stress response in different diseases. However, there are some limitations to using 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone in lab experiments. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is a synthetic compound, and its long-term effects on cells and organisms are not well understood. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone also has limited solubility in water, which makes it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has shown promising results in preclinical studies as a potential therapeutic agent for different diseases, including cancer, diabetes, and neurodegenerative disorders. Future studies should focus on the development of 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone derivatives with improved solubility and pharmacokinetic properties. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone should also be studied in animal models to understand its long-term effects on cells and organisms. The role of 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone in different cellular processes should be further investigated to identify new therapeutic targets for different diseases.
Métodos De Síntesis
The synthesis of 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone involves the reaction between 8-methoxy-4-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and 2-(4-morpholinyl) ethyl isobutyrate in the presence of a catalyst. The reaction yields 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to ensure high yield and purity of 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone.
Aplicaciones Científicas De Investigación
8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been studied for its potential applications in scientific research. It has been shown to possess various biochemical and physiological effects that make it useful in studying different biological processes. 8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been used to study the role of calcium signaling in different cellular processes, including apoptosis, autophagy, and cell proliferation. It has also been used to study the role of the endoplasmic reticulum stress response in different diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-11-16(21)20(17-14(12)5-4-6-15(17)23-3)13(2)18(22)19-7-9-24-10-8-19/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLJYOWNUQRZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC=C2OC)C(C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)


![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B5120420.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)